Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Lipophilicity Drug Design Pharmacokinetics

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a fluorinated piperidine derivative bearing a trifluoromethyl (-CF3) substituent at the 5-position and a methyl ester at the 3-position on the piperidine ring. This heterocyclic scaffold belongs to the broader class of substituted piperidines—a privileged pharmacophore present in numerous FDA-approved drugs and drug candidates.

Molecular Formula C8H12F3NO2
Molecular Weight 211.184
CAS No. 1269755-53-4
Cat. No. B2396495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(trifluoromethyl)piperidine-3-carboxylate
CAS1269755-53-4
Molecular FormulaC8H12F3NO2
Molecular Weight211.184
Structural Identifiers
SMILESCOC(=O)C1CC(CNC1)C(F)(F)F
InChIInChI=1S/C8H12F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h5-6,12H,2-4H2,1H3
InChIKeyZFYKDGRNKLVWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate (CAS 1269755-53-4) – Technical Baseline and Procurement Context


Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a fluorinated piperidine derivative bearing a trifluoromethyl (-CF3) substituent at the 5-position and a methyl ester at the 3-position on the piperidine ring [1]. This heterocyclic scaffold belongs to the broader class of substituted piperidines—a privileged pharmacophore present in numerous FDA-approved drugs and drug candidates [2]. The compound exists as a racemic mixture with two undefined stereocenters , and commercial availability spans suppliers in the United States, Europe, and China with typical purities ranging from 95% to 98%+ . Its primary utility lies as a versatile synthetic building block and intermediate in medicinal chemistry programs targeting central nervous system (CNS) indications and enzyme inhibitor development [3].

Procurement Risk Alert: Why Methyl 5-(trifluoromethyl)piperidine-3-carboxylate Cannot Be Interchanged with Close Analogs


Fluorinated piperidine scaffolds exhibit pronounced sensitivity to substitution pattern, regiochemistry, and stereochemistry—factors that profoundly affect downstream pharmacokinetic (PK) properties and synthetic utility [1]. The 5-trifluoromethyl, 3-carboxylate substitution pattern on this compound represents a specific electronic and steric arrangement that is not replicated by 2-substituted, 4-substituted, or non-fluorinated piperidine analogs [2]. Trifluoromethyl groups act as metabolic blockers and lipophilicity modulators, and their positional placement on the piperidine ring dictates the compound's pKa, LogP, and conformational preferences [3]. Furthermore, the methyl ester functionality provides a defined handle for further derivatization—hydrolysis to the free carboxylic acid, reduction to the alcohol, or amidation to diverse amide libraries . Generic substitution with a piperidine-3-carboxylate lacking the -CF3 group, or with a differently positioned fluorinated analog, introduces uncontrolled variability in molecular properties that can invalidate established synthetic routes, alter reaction yields, or compromise the structure-activity relationships (SAR) of lead optimization programs [4].

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate


Lipophilicity Modulation: Trifluoromethyl Substitution Increases LogP by ~1.0–1.5 Units Relative to Non-Fluorinated Piperidine Scaffolds

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate exhibits a calculated XLogP3 value of 1.2 [1]. This value represents a substantial increase in lipophilicity compared to the parent scaffold methyl piperidine-3-carboxylate (nipecotic acid methyl ester), which has a predicted LogP of approximately -0.1 to 0.2 based on structural analogs . The ~1.0–1.5 unit LogP enhancement is directly attributable to the -CF3 group at the 5-position, which introduces both electron-withdrawing character and hydrophobic volume [2].

Lipophilicity Drug Design Pharmacokinetics

Synthetic Versatility: Methyl Ester Enables Direct Amidation and Hydrolysis, Contrasting with Redox-Inert Analogs

The methyl ester functionality at the 3-position of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate provides a defined reactive handle for controlled derivatization. This contrasts with the corresponding trifluoromethyl-substituted piperidine analog lacking the ester group (e.g., 3-(trifluoromethyl)piperidine, CAS 768-31-0), which is redox-inert at the 3-position and cannot undergo direct amidation or ester hydrolysis without prior C-H functionalization [1]. The target compound can be converted via saponification to 5-(trifluoromethyl)piperidine-3-carboxylic acid (CAS 1638772-08-3) , or directly amidated with amines to produce diverse amide libraries—a transformation not accessible from the non-ester analog .

Synthetic Chemistry Derivatization Medicinal Chemistry

Aqueous Solubility: Quantified at 32 g/L (25°C), Enabling Predictable Formulation and Reaction Medium Selection

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate exhibits a measured aqueous solubility of 32 g/L at 25°C, classified as 'slightly soluble' [1]. This experimental solubility datum provides a verifiable benchmark for formulation scientists and process chemists. In contrast, the corresponding carboxylic acid derivative, 5-(trifluoromethyl)piperidine-3-carboxylic acid, is expected to exhibit markedly different solubility behavior due to its ionizable -COOH group, with pH-dependent solubility profiles . The quantified 32 g/L value at neutral pH represents a defined parameter for reaction medium selection in aqueous or biphasic synthetic protocols.

Solubility Formulation Process Chemistry

Physical State and Handling: Boiling Point of 199.9±40.0°C and Flash Point of 74.7±27.3°C Define Storage and Processing Parameters

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate has experimentally derived or calculated physical parameters including a boiling point of 199.9±40.0°C (at 760 Torr), a flash point of 74.7±27.3°C, and a density of 1.219±0.06 g/cm³ at 20°C [1][2]. These values provide quantitative benchmarks for safe handling, storage condition specification, and process engineering calculations. By comparison, the hydrochloride salt form (CAS 1955554-34-3) exhibits altered physical properties including higher melting point and reduced volatility, which may be preferred for certain isolation or crystallization protocols .

Physical Properties Safety Process Engineering

Metabolic Stability Enhancement: -CF3 Group Protects Adjacent C-H Bonds from CYP450 Oxidation

The trifluoromethyl group at the 5-position of the piperidine ring serves as a metabolic blocking group, protecting adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP450) enzymes [1]. Literature on fluorinated piperidines demonstrates that -CF3 substitution reduces oxidative clearance rates and extends half-life relative to non-fluorinated analogs [2]. While direct head-to-head microsomal stability data for this specific compound against a defined comparator are not publicly available, the class-level effect is well-established: -CF3 groups function as bioisosteres that protect reactive positions from metabolic oxidation while maintaining or enhancing target binding [3].

Metabolic Stability Drug Metabolism Pharmacokinetics

Procurement-Ready Application Scenarios: Where Methyl 5-(trifluoromethyl)piperidine-3-carboxylate Delivers Differentiated Value


CNS Drug Discovery: Building Block for Blood-Brain Barrier Penetrant Candidates

The XLogP3 value of 1.2 places this compound in a favorable lipophilicity range for CNS penetration [1]. Combined with the metabolic stability conferred by the -CF3 group , this building block is particularly suited for synthesizing piperidine-based CNS drug candidates targeting neurological disorders, psychiatric conditions, or neuropathic pain. The moderate LogP (1.0–3.0 range associated with optimal BBB penetration) supports passive diffusion across the blood-brain barrier, while the ester handle enables facile conversion to amide derivatives with tunable properties .

Amide Library Synthesis: High-Throughput SAR Exploration via Direct Coupling

The methyl ester functionality enables direct amidation with diverse amine partners using standard coupling reagents (HATU, EDC, DCC), facilitating rapid parallel library synthesis for SAR exploration [1]. This contrasts with non-ester analogs that would require preliminary functionalization steps. Programs investigating enzyme inhibitors, GPCR modulators, or ion channel ligands can leverage this synthetic efficiency to accelerate hit-to-lead optimization timelines. The resulting amide derivatives maintain the favorable -CF3 lipophilicity and metabolic stability properties of the parent scaffold .

Process Chemistry Scale-Up: Defined Physical Parameters Enable Consistent Manufacturing

With quantified boiling point (199.9±40.0°C), density (1.219±0.06 g/cm³), and aqueous solubility (32 g/L) [1], this compound offers predictable behavior in scaled synthetic processes. Procurement for kilogram-scale campaigns is supported by these defined parameters, which inform reactor sizing, solvent selection, extraction efficiency calculations, and safety assessments. The compound's classification as non-hazardous material for transport per DOT/IATA further simplifies logistics for multi-site collaborative research and contract manufacturing organization (CMO) engagements.

Fluorinated Fragment Libraries: Privileged Scaffold for FBDD Campaigns

The combination of a piperidine core, a -CF3 group, and an ester functionality makes this compound an ideal component of fluorinated fragment libraries for fragment-based drug discovery (FBDD) [1]. The trifluoromethyl group serves as a sensitive 19F NMR probe for ligand-observed binding assays, enabling detection of weak fragment interactions with protein targets . The moderate molecular weight (211.18 g/mol) aligns with fragment library design principles, and the ester group provides a synthetic vector for fragment growing or linking strategies once initial hits are identified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.